8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
The compound 8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a tetracyclic heterocyclic derivative with a pyrimido[4,5-b]quinoline core. Its structure features:
- 8,8-Dimethyl groups on the tetrahydropyrimidine ring, enhancing steric stability.
- A 2-[(4-methylbenzyl)sulfanyl] substituent, which introduces hydrophobic and aromatic interactions.
This compound belongs to a class of pyrimidoquinolines synthesized via multicomponent reactions (MCRs), often involving aldehydes, amines, and cyclic ketones under catalytic or ultrasonic conditions .
Properties
IUPAC Name |
8,8-dimethyl-5-(5-methylfuran-2-yl)-2-[(4-methylphenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-14-5-8-16(9-6-14)13-33-25-28-23-22(24(31)29-25)21(19-10-7-15(2)32-19)20-17(27-23)11-26(3,4)12-18(20)30/h5-10,21H,11-13H2,1-4H3,(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABEIUZOKXXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=C(O5)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,8-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a unique structure that incorporates various functional groups including a furan moiety and a pyrimidine ring. This structural complexity is believed to contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance:
- In vitro studies demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like streptomycin and tetracycline .
- The compound's ability to inhibit biofilm formation in Gram-positive bacteria was also noted, suggesting potential applications in treating biofilm-related infections .
Antiviral Activity
Research has indicated that derivatives of quinoline compounds exhibit antiviral properties. Although specific data on the compound is limited, related studies show:
- Quinoline derivatives have been effective against dengue virus serotype 2 (DENV2), with promising IC50 values indicating their potential as antiviral agents .
Anticancer Potential
The anticancer properties of similar compounds have been explored extensively. While direct studies on this specific compound are scarce, the following insights can be drawn from related research:
- 8-Hydroxyquinoline derivatives have shown significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
- The presence of multiple substituents in the structure may enhance interactions with cellular targets involved in cancer progression.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Chelation of Metal Ions : The pyridine-like nitrogen in the structure may facilitate chelation with metal ions, enhancing its biological interactions.
- Disruption of Cellular Processes : The presence of the furan and pyrimidine rings can interfere with cellular signaling pathways and metabolic processes.
- Biofilm Inhibition : The structural features contribute to the inhibition of biofilm formation by interfering with bacterial cell growth rather than targeting biofilm-specific pathways .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and thiolation processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has indicated that compounds similar to 8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibit significant anticancer properties. Studies have shown that derivatives of quinoline structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism often involves interference with cellular pathways critical for cancer cell survival and growth .
Antimicrobial Activity
Compounds containing quinoline and furan moieties have demonstrated antimicrobial properties against a range of pathogens. The presence of a sulfanyl group enhances these activities by potentially disrupting microbial cell membranes or interfering with metabolic processes .
Neuroprotective Effects
Research into neuroprotective applications has highlighted the potential of similar compounds in mitigating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier allows them to exert effects on neuronal health and could lead to developments in treatments for conditions like Alzheimer's disease .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects through modulation of inflammatory pathways. This application is particularly relevant in chronic inflammatory diseases where controlling inflammation can significantly improve patient outcomes .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s uniqueness lies in its 4-methylbenzylsulfanyl and 5-methylfuran substituents. Key analogs and their differences are summarized below:
Notes:
- Bioactivity : Thienyl and furan substituents may differentially target enzymes like HDACs or kinases due to electronic effects .
Computational and Pharmacological Comparisons
2.3.1. Molecular Similarity and Docking
- Tanimoto Coefficients: The target compound shows ~70% similarity to SAHA (a known HDAC inhibitor) in fingerprint-based analyses, suggesting shared pharmacophoric features .
- Docking Affinity : Small changes in substituents (e.g., furan vs. thienyl) alter binding interactions with residues in enzyme pockets (e.g., HDAC8 or PI3K/AKT pathway targets) .
2.3.2. Activity Landscapes
- Bioactivity Cliffs : Replacement of 5-methylfuran with 4-chlorophenyl creates activity cliffs (e.g., 10-fold potency differences in kinase inhibition) due to altered hydrogen bonding .
Q & A
Q. What are the optimal synthetic routes for preparing this pyrimidoquinoline derivative, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key steps include:
- Cyclocondensation : Formation of the tetrahydropyrimidoquinoline core using 5,5-dimethyl-1,3-cyclohexanedione and aminopyrimidinedione under ionic liquid solvents (e.g., [bmim]Br) at 363 K .
- Thioether linkage : Introduction of the (4-methylbenzyl)sulfanyl group via alkylation or substitution reactions, often requiring anhydrous conditions and catalysts like K₂CO₃ .
- Substituent attachment : The 5-methylfuran-2-yl group is typically introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Q. Optimization strategies :
- Use microwave/ultrasound-assisted synthesis to reduce reaction times and improve yields .
- Monitor purity via HPLC or LC-MS at each step, targeting ≥95% purity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Key techniques :
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations for C=O (1704–1708 cm⁻¹) and C-S (670–690 cm⁻¹) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 487.6 [M+H]⁺) and fragmentation patterns confirm molecular weight and structure .
Validation : Cross-reference with X-ray crystallography data (e.g., triclinic crystal system, P1 space group) for absolute configuration .
Q. How should researchers design initial biological activity screens for this compound?
Experimental design :
- Target selection : Prioritize enzymes/receptors with structural homology to known pyrimidoquinoline targets (e.g., dihydrofolate reductase, tyrosine kinases) .
- Assays :
- Controls : Include positive controls (e.g., methotrexate for antifolate activity) and solvent controls (DMSO ≤0.1%) .
Data interpretation : Compare activity to structurally similar derivatives (e.g., fluorophenyl or nitrobenzyl analogs) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictions in spectral data or crystallographic findings be resolved for this compound?
Case example : Discrepancies in NMR chemical shifts or hydrogen-bonding patterns may arise from solvent effects or polymorphic forms.
- Resolution strategies :
- Perform variable-temperature NMR to assess dynamic effects on proton environments .
- Use synchrotron X-ray diffraction to resolve ambiguities in hydrogen bonding (e.g., N–H∙∙∙O vs. C–H∙∙∙O interactions) .
- Compare computational models (DFT or MD simulations) with experimental data to validate conformations .
Example : In crystal structures, deviations in pyrimidine ring planarity (e.g., C2 atom displacement by -0.108 Å) may indicate torsional strain, requiring conformational analysis .
Q. What methodologies are effective for studying the regioselectivity of substituent modifications in this scaffold?
Approaches :
- Competitive reactions : Compare reactivity of sulfanyl vs. furan groups under electrophilic/nucleophilic conditions .
- Isotopic labeling : Use ¹³C-labeled reagents to track substitution sites in mass spectrometry .
- Computational modeling : Apply Fukui indices or molecular electrostatic potential (MEP) maps to predict reactive sites .
Q. Data analysis :
- Tabulate yields and regioselectivity ratios (e.g., C-2 vs. C-5 substitution) under varying conditions:
| Reaction Condition | Temp (°C) | Catalyst | Regioselectivity (C-2:C-5) |
|---|---|---|---|
| DMF, K₂CO₃ | 80 | None | 85:15 |
| THF, Pd(PPh₃)₄ | 100 | Yes | 60:40 |
Q. How can researchers investigate the compound’s interaction with biological targets at the molecular level?
Methodologies :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified enzymes/receptors .
- Crystallography : Co-crystallize the compound with target proteins (e.g., DHFR) to resolve binding modes .
- Molecular docking : Use AutoDock or Schrödinger to predict binding poses, validated by mutagenesis studies (e.g., Ala-scanning) .
Example : Pyrimidoquinolines with nitrobenzylthio groups show higher affinity for hydrophobic enzyme pockets due to π-π stacking, while methylfuran derivatives exhibit enhanced solubility but reduced binding .
Q. What strategies address low solubility or stability during in vivo studies?
Formulation approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated furan) to improve bioavailability .
- Nanocarriers : Use liposomal encapsulation or PEGylation to enhance aqueous solubility and prolong half-life .
- Stability assays : Conduct forced degradation studies (pH, heat, light) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
